Conformational Constraint by Cyclobutane [4.5]-Spiro Junction Enables Sub-Nanomolar Target Binding vs. Non-Spiro Analogs
In the Pfizer MC4R program, introduction of a [4.5]-spirocyclic constraint (spiropiperidine core) into a non-spirocyclic lead series improved MC4R binding affinity approximately 14-fold: nonspirocyclic compound 14 exhibited Ki = 6.4 nM, whereas the [4.5]-spiropiperidine analog 23 (PF-07258669) achieved Ki = 0.46 nM [1]. Although 23 incorporates an elaborated spiropiperidine rather than the simpler spirocyclobutane core, the fundamental SAR lesson is that spirocyclization at the 3-position of the tetrahydronaphthyridine rigidifies the bioactive conformation of the cis-aminopyridine moiety, directly enhancing target engagement [1]. The unsubstituted 2,4-dihydro-1H-spiro[1,8-naphthyridine-3,1'-cyclobutane] represents the minimal [4.5]-spiro pharmacophore capable of conferring this conformational preorganization, serving as an entry point for SAR exploration.
| Evidence Dimension | MC4R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = not directly reported for unsubstituted spirocyclobutane core; class precedent demonstrates sub-nanomolar potency achievable with [4.5]-spiro THN cores |
| Comparator Or Baseline | Non-spiro analog 14: Ki = 6.4 nM; [4.4]-spiro analog 18: Ki > detection limit |
| Quantified Difference | ~14-fold improvement from non-spiro to [4.5]-spiro (6.4 → 0.46 nM); >500-fold loss with [4.4]-spiro |
| Conditions | Radioligand competition binding assay at human MC4R; geometric mean of ≥3 determinations |
Why This Matters
Procurement of a spirocyclic THN core with the correct ring size is critical: the [4.4]-spiro analog is essentially inactive, while the [4.5]-spiro framework enables sub-nanomolar potency, making scaffold selection a decisive factor in hit-to-lead success.
- [1] Garnsey, M. R.; Smith, A. C.; Polivkova, J.; Sammons, M. F.; Butler, C. R.; Ogilvie, K. A.; Yang, Q. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss. J. Med. Chem. 2023, 66 (5), 3195–3211. View Source
